

# Molecular structure of 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine

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## Compound of Interest

**Compound Name:** 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine

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An In-depth Technical Guide to the Molecular Structure of **6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine**

**Introduction:** The fusion of nitrogen-containing heterocyclic rings is a cornerstone of modern medicinal chemistry, yielding scaffolds that offer rich, three-dimensional diversity for interaction with biological targets. The pyrrolopyrazine core, in particular, is found in numerous compounds exhibiting a wide array of biological activities, including kinase inhibition, and antimicrobial and anti-inflammatory effects.<sup>[1][2]</sup> The specific scaffold, **6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine**, represents a foundational structure within this class. It combines the aromatic, electron-deficient nature of a pyrazine ring with the saturated, non-planar geometry of a pyrrolidine ring.<sup>[3]</sup> This fusion creates a unique electronic and conformational profile that is highly attractive for fragment-based drug discovery and the development of novel therapeutics.<sup>[4]</sup>

This technical guide provides an in-depth exploration of the molecular structure of **6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine**. It is designed for researchers, medicinal chemists, and drug development professionals, offering not only a summary of its known properties but also a practical framework for its synthesis, characterization, and computational analysis. Given that this specific, unadorned scaffold serves primarily as a building block, detailed experimental spectra are not widely published. Therefore, this guide emphasizes the methodologies and expected results a scientist would encounter when working with this molecule, grounding these predictions in established chemical principles and data from closely related analogues.

# Core Molecular Identity and Physicochemical Properties

The fundamental identity of **6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine** is established by its chemical formula, molecular weight, and structural identifiers. These computed properties provide a baseline for its expected behavior in chemical and biological systems.

Property	Value	Source
IUPAC Name	6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine	<a href="#">[5]</a>
CAS Number	871792-60-8	<a href="#">[5]</a> <a href="#">[6]</a>
Molecular Formula	C <sub>6</sub> H <sub>7</sub> N <sub>3</sub>	<a href="#">[5]</a>
Molecular Weight	121.14 g/mol	<a href="#">[6]</a>
SMILES	C1C2=NC=CN=C2CN1	<a href="#">[5]</a>
Topological Polar Surface Area (TPSA)	37.81 Å <sup>2</sup>	<a href="#">[6]</a>
Computed LogP	0.0798	<a href="#">[6]</a>
Hydrogen Bond Donors	1	<a href="#">[6]</a>
Hydrogen Bond Acceptors	3	<a href="#">[6]</a>

The molecule's structure, depicted below, consists of a bicyclic system where a pyrrolidine ring is fused to a pyrazine ring. The pyrazine ring is aromatic, while the pyrrolidine ring is saturated, introducing a non-planar element to the overall structure.

Caption: 2D structure and atom numbering of **6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine**.

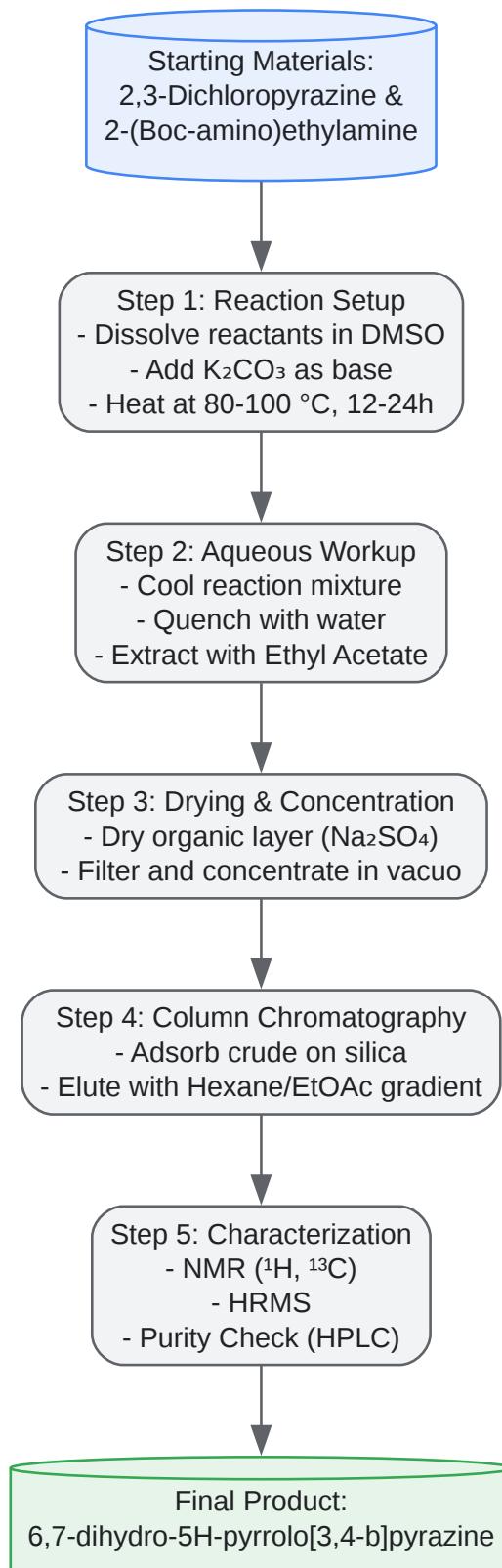
## Synthesis Pathway: A Representative Protocol

While multiple routes to pyrrolopyrazine derivatives exist, tandem reactions that form multiple bonds in a single sequence are often favored for their efficiency.[\[1\]](#) A plausible and efficient

strategy for synthesizing the dihydropyrrolopyrazine core involves a tandem hydroamination-nucleophilic aromatic substitution (SNAr) sequence.

The following is a representative, field-proven protocol adapted from methodologies for similar structures.<sup>[1][7]</sup> It provides a robust starting point for any researcher aiming to synthesize the title compound.

#### Workflow for Synthesis and Purification



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Caption: Generalized workflow for the synthesis and purification of the target scaffold.

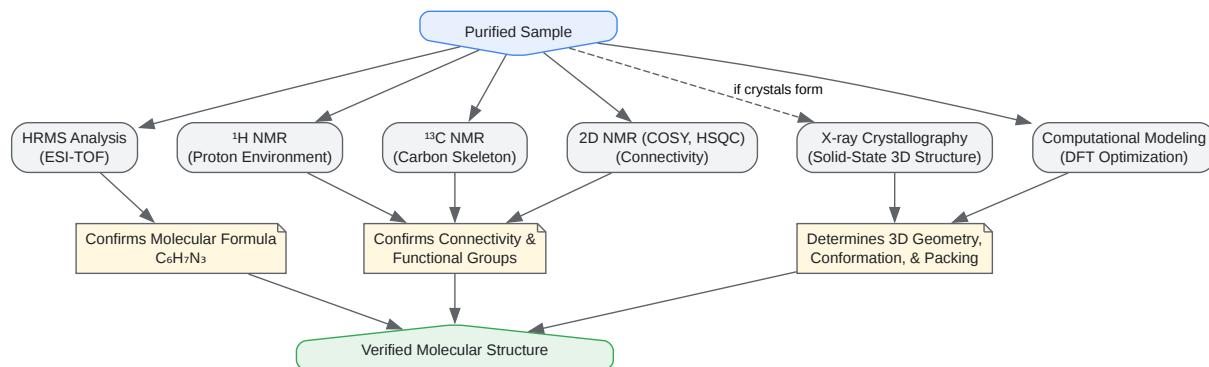
## Detailed Experimental Protocol:

- Reaction Setup: In a sealed reaction vessel, combine 2,3-dichloropyrazine (1.0 eq), a suitable amine precursor such as 2-(Boc-amino)ethylamine (1.1 eq), and potassium carbonate (2.5 eq) in anhydrous DMSO.
- Heating: Stir the mixture vigorously at a temperature between 80-120 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours). The initial SNAr is followed by an in-situ deprotection and intramolecular cyclization.
- Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
- Extraction: Separate the layers and extract the aqueous phase three times with ethyl acetate. Combine the organic layers.
- Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure to yield the crude product.
- Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure **6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine**.

## Structural Elucidation: A Methodological Guide

Confirming the molecular structure of a newly synthesized compound is a critical step that relies on the synergistic use of multiple analytical techniques. This section outlines the standard protocols for characterizing the title compound and provides the expected results based on its known structure.

### Integrated Workflow for Structural Elucidation



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Caption: An integrated workflow combining spectroscopic and computational methods.

## Protocol 1: NMR Spectroscopy

Methodology: Dissolve ~5-10 mg of the purified compound in an appropriate deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>). Record <sup>1</sup>H NMR, <sup>13</sup>C NMR, COSY, and HSQC spectra on a 400 MHz or higher field spectrometer.[8]

Expected <sup>1</sup>H NMR Spectrum (in CDCl<sub>3</sub>):

- δ 8.0-8.2 ppm (2H, s): Two equivalent protons on the pyrazine ring (H-2 and H-3). They appear as a singlet due to magnetic equivalence.
- δ 4.5-4.8 ppm (1H, broad s): The N-H proton of the pyrrolidine ring (H-6). The signal is often broad and its chemical shift is solvent-dependent.
- δ 4.2-4.4 ppm (2H, t, J ≈ 7 Hz): The methylene protons adjacent to the pyrazine ring (H-5). They are expected to be a triplet due to coupling with the H-7 protons.

- $\delta$  3.4-3.6 ppm (2H, t,  $J \approx 7$  Hz): The methylene protons adjacent to the NH group (H-7). They are also expected to be a triplet from coupling to the H-5 protons.

Expected  $^{13}\text{C}$  NMR Spectrum (in  $\text{CDCl}_3$ ):

- $\delta$  140-145 ppm (2C): Two equivalent aromatic CH carbons of the pyrazine ring (C-2 and C-3).
- $\delta$  135-140 ppm (2C): Two quaternary carbons at the ring fusion (C-4a and C-7a).
- $\delta$  45-50 ppm (1C): The aliphatic methylene carbon adjacent to the pyrazine ring (C-5).
- $\delta$  40-45 ppm (1C): The aliphatic methylene carbon adjacent to the nitrogen (C-7).

## Protocol 2: High-Resolution Mass Spectrometry (HRMS)

Methodology: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) and analyze using an ESI-TOF mass spectrometer in positive ion mode.

Expected Result: The primary result will be the detection of the protonated molecule  $[\text{M}+\text{H}]^+$ . The measured mass should be within 5 ppm of the calculated exact mass for  $\text{C}_6\text{H}_8\text{N}_3^+$ .

- Calculated Exact Mass: 122.0718
- Observed Mass:  $122.0718 \pm 0.0006$

This result provides unambiguous confirmation of the molecular formula.

## Protocol 3: Computational Modeling

Methodology: Use Density Functional Theory (DFT) calculations, a common and reliable method, to predict the molecule's three-dimensional structure and electronic properties.[\[9\]](#)

- Structure Building: Construct the 3D model of the molecule in a computational chemistry software package.
- Geometry Optimization: Perform a full geometry optimization using a functional like B3LYP with a basis set such as 6-31G\*. This will find the lowest energy (most stable) conformation

of the molecule.

- Frequency Calculation: Run a frequency calculation on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies).
- Property Calculation: Calculate properties such as bond lengths, bond angles, dihedral angles, and the molecular electrostatic potential (MEP).

**Expected Results:** The calculations will likely show that the five-membered pyrrolidine ring adopts a non-planar "envelope" or "twist" conformation to relieve ring strain. The MEP map would visualize the electron-deficient character of the pyrazine ring (typically colored blue/positive) and the electron-rich regions around the nitrogen atoms (colored red/negative), providing insight into potential sites for non-covalent interactions.

## Protocol 4: Single-Crystal X-ray Diffraction

**Methodology:** This technique provides the definitive solid-state structure.

- Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a saturated solution of the compound in a solvent mixture (e.g., ethyl acetate/hexane).
- Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) using Mo K $\alpha$  radiation.[10]
- Structure Solution and Refinement: Process the data and solve the structure using direct methods. Refine the structural model against the experimental data.[11]

**Expected Results:** While no crystal structure for the parent compound is publicly available, analysis of related structures suggests key features.[11][12] The pyrazine ring will be planar, with C-N bond lengths characteristic of aromatic systems. The pyrrolidine ring will exhibit a puckered conformation. The crystal packing will likely be stabilized by intermolecular hydrogen bonds involving the N-H donor and the pyrazine nitrogen acceptors.

## Conclusion and Future Directions

The molecular structure of **6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine** presents a compelling starting point for chemical and biological exploration. Its architecture, combining aromatic and aliphatic features, provides a rigid scaffold with specific vectors for functionalization. This guide

has provided a comprehensive framework for its synthesis and detailed structural elucidation, outlining the key experimental and computational protocols required. By following these methodologies, researchers can confidently prepare and characterize this valuable heterocyclic core. The true power of this scaffold lies in its potential for derivatization at the N-6 position and, potentially, on the pyrazine ring, opening avenues for the creation of new chemical entities with tailored pharmacological profiles for the next generation of therapeutics.

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